molecular formula C11H12N2O2S B2867295 N,2-Dimethylquinoline-8-sulfonamide CAS No. 1436138-12-3

N,2-Dimethylquinoline-8-sulfonamide

Cat. No.: B2867295
CAS No.: 1436138-12-3
M. Wt: 236.29
InChI Key: IQKPHHMLHPGERS-UHFFFAOYSA-N
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Description

N,2-Dimethylquinoline-8-sulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. It belongs to the quinoline-sulfonamide class, which is widely recognized for its diverse pharmacological potential. Quinoline derivatives are extensively investigated for their inhibitory effects on various enzymes and biological targets. For instance, recent studies highlight quinoline-8-sulfonamide derivatives as promising scaffolds for developing potent ectonucleotidase inhibitors, which are relevant in immunology and oncology research . Furthermore, the quinoline core is a privileged structure in drug discovery, with well-documented activities including antibacterial, antimalarial, antiviral, and anticancer effects . The specific substitution pattern of the methyl group at the 2-position and the sulfonamide at the 8-position on the quinoline ring system in this compound is designed to modulate its electronic properties, binding affinity, and solubility, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers utilize this compound to explore new therapeutic avenues and probe complex biological mechanisms. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N,2-dimethylquinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-8-6-7-9-4-3-5-10(11(9)13-8)16(14,15)12-2/h3-7,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKPHHMLHPGERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2S(=O)(=O)NC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Quinoline Derivatives

The synthesis begins with the sulfonation of quinoline or its methyl-substituted analog. Quinoline undergoes electrophilic aromatic substitution at the 8-position due to the electron-withdrawing effect of the pyridinic nitrogen, which directs sulfonation to the para position relative to the nitrogen atom. For N,2-Dimethylquinoline-8-sulfonamide, 2-methylquinoline is first sulfonated using concentrated sulfuric acid at elevated temperatures (150–180°C) to yield 2-methylquinoline-8-sulfonic acid.

Reaction Conditions :

  • Substrate : 2-Methylquinoline
  • Sulfonating Agent : H₂SO₄ (98%)
  • Temperature : 160°C, 6–8 hours
  • Yield : ~70–80% (estimated from analogous sulfonation reactions)

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is converted to the reactive sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This step is critical for subsequent nucleophilic amination.

Procedure :
2-Methylquinoline-8-sulfonic acid (1 equiv) is refluxed with PCl₅ (2.5 equiv) in dichloromethane (DCM) for 4 hours. Excess reagent is removed under reduced pressure to isolate 2-methylquinoline-8-sulfonyl chloride as a yellow solid.

Key Data :

  • PCl₅ Stoichiometry : 2.5 equiv
  • Solvent : DCM
  • Reaction Time : 4 hours
  • Yield : 85–90%

Amination with Dimethylamine

The sulfonyl chloride reacts with dimethylamine in a nucleophilic substitution to form the target sulfonamide. The reaction is typically conducted in tetrahydrofuran (THF) or dichloromethane with a base such as triethylamine (Et₃N) to neutralize HCl byproducts.

Optimized Protocol :

  • Reagents : 2-Methylquinoline-8-sulfonyl chloride (1 equiv), dimethylamine (2 equiv, 40% aqueous solution), Et₃N (2.2 equiv)
  • Solvent : THF, 0°C to room temperature
  • Reaction Time : 2 hours
  • Workup : Extraction with ethyl acetate, washing with brine, and silica gel chromatography
  • Yield : 75–80%

Multi-Component Cyclization Strategies

Azidoaldehyde and Ketosulfonamide Condensation

A novel approach involves the Staudinger-aza-Wittig cyclization, as demonstrated in the synthesis of related quinoline-3-sulfonamides. For this compound, 8-azidoquinoline-2-carbaldehyde (hypothetical intermediate) reacts with N,N-dimethyl-2-oxopropane-1-sulfonamide in the presence of triphenylphosphine (PPh₃) and piperidine.

General Procedure :

  • Substrates : 8-Azidoquinoline-2-carbaldehyde (1.25 equiv), N,N-dimethyl-2-oxopropane-1-sulfonamide (1 equiv)
  • Reagents : PPh₃ (1.5 equiv), piperidine (1.25 equiv)
  • Solvent : Acetonitrile (MeCN)
  • Conditions : 80°C, 12 hours
  • Yield : ~60–70% (extrapolated from analogous reactions)

Mechanistic Insight :
The reaction proceeds via iminophosphorane intermediate formation, followed by cyclization to construct the quinoline core and simultaneous introduction of the sulfonamide group.

Post-Synthetic Modification Approaches

Methylation of Quinoline-8-sulfonamide

An alternative route involves methylating pre-formed quinoline-8-sulfonamide at the 2-position. Friedel-Crafts alkylation using methyl chloride and AlCl₃ as a catalyst introduces the methyl group regioselectively.

Procedure :

  • Substrate : Quinoline-8-sulfonamide (1 equiv)
  • Methylating Agent : CH₃Cl (1.2 equiv), AlCl₃ (1.5 equiv)
  • Solvent : Nitromethane, 50°C, 6 hours
  • Yield : 50–60%

Limitations :

  • Competitive sulfonamide group participation may lead to side reactions.
  • Lower regioselectivity compared to direct sulfonation of 2-methylquinoline.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Disadvantages
Sulfonation-Amination Sulfonation → Chlorination → Amination 75–80% High scalability, fewer steps Requires harsh sulfonation conditions
Multi-Component Cyclization with azidoaldehyde 60–70% Single-pot synthesis, regiocontrol Complex intermediate synthesis
Post-Synthetic Friedel-Crafts methylation 50–60% Flexibility in substitution Low yield, side reactions

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethylquinoline-8-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline sulfonamides.

Scientific Research Applications

N,2-Dimethylquinoline-8-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,2-Dimethylquinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,2-Dimethylquinoline-8-sulfonamide with three analogs: N-(2-methoxy-2-(2-methoxyphenyl)ethyl)quinoline-8-sulfonamide, 2-amino-N-(quinolin-8-yl)benzenesulfonamide (CAS 16082-64-7), and styryquinoline derivatives (e.g., compounds 9–14 from ).

Structural and Functional Group Variations
Compound Key Substituents Functional Impact
This compound - Methyl groups (N, 2-position)
- Sulfonamide at 8-position
Enhanced lipophilicity; moderate solubility due to sulfonamide
N-(2-methoxy-...ethyl)quinoline-8-sulfonamide - Methoxy groups on ethyl linker and phenyl ring
- Sulfonamide at 8-position
Increased polarity and solubility; conformational flexibility via ethyl linker
2-amino-N-(quinolin-8-yl)benzenesulfonamide - Amino group on benzene ring
- Sulfonamide linkage to quinoline
Improved hydrogen-bonding capacity; potential for enhanced target binding
Styryquinolines (e.g., compounds 9–14) - Styryl substituents
- Chloro or methoxy groups on quinoline
Extended conjugation for fluorescence/photoactivity; halogenation enhances stability

Key Observations :

  • Lipophilicity: The methyl groups in this compound increase its membrane permeability compared to the methoxy-containing analog, which favors aqueous solubility .
  • Synthesis Complexity: Styryquinolines require multi-step reactions (e.g., aldol condensation followed by cyclization), whereas this compound is synthesized via direct amination and methylation, offering higher scalability .
Physicochemical Properties
  • Solubility: Lower than methoxy-substituted analogs due to reduced polarity but higher than styryquinolines with chloro groups.
  • Stability: Methyl groups confer steric protection against metabolic degradation compared to amino-substituted sulfonamides.

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